3-[(1R,2S,4R,6S)-2-Ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1R,2S,4R,6S)-2-Ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one is a complex organic compound characterized by its unique structural features. This compound contains a cyclohexyl ring with ethenyl and dimethyl substituents, as well as a pyridin-2-one moiety with hydroxyl groups at positions 1 and 4. The stereochemistry of the compound is specified by the R and S configurations at various positions on the cyclohexyl ring.
Preparation Methods
The synthesis of 3-[(1R,2S,4R,6S)-2-Ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one involves multiple steps, including the formation of the cyclohexyl ring, introduction of the ethenyl and dimethyl groups, and the attachment of the pyridin-2-one moiety. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to achieve high efficiency and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(1R,2S,4R,6S)-2-Ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the pyridin-2-one moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 3-[(1R,2S,4R,6S)-2-Ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one include other cyclohexyl derivatives with different substituents or stereochemistry. For example:
- 3-[(1R,2S,4R,6S)-2-Ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxybenzene
- 3-[(1R,2S,4R,6S)-2-Ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxyquinoline
These compounds share structural similarities but differ in their specific functional groups and stereochemistry, which can lead to differences in their chemical reactivity and biological activity
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
3-(2-ethenyl-4,6-dimethylcyclohexyl)-1,4-dihydroxypyridin-2-one |
InChI |
InChI=1S/C15H21NO3/c1-4-11-8-9(2)7-10(3)13(11)14-12(17)5-6-16(19)15(14)18/h4-6,9-11,13,17,19H,1,7-8H2,2-3H3 |
InChI Key |
OQJADHLOEAOIGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.